methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a benzoate ester linked to an indole moiety, which is further functionalized with a formyl group and an acetylamino linkage.
Mechanism of Action
Target of Action
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the formyl and acetylamino groups. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various substituents onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxyindole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-methyl-1H-indole-3-carboxylate
Uniqueness
Methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate is unique due to its specific functional groups and their arrangement. The combination of a formyl group, an acetylamino linkage, and a benzoate ester in a single molecule provides distinct chemical and biological properties that differentiate it from other indole derivatives .
Properties
IUPAC Name |
methyl 2-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-16(12-23)14-7-4-6-10-18(14)22(13)11-19(24)21-17-9-5-3-8-15(17)20(25)26-2/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAJWVSQMLHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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